molecular formula C7H9BrN2 B2629062 Pyrazine, 2-(1-bromoethyl)-3-methyl- CAS No. 32974-89-3

Pyrazine, 2-(1-bromoethyl)-3-methyl-

Cat. No. B2629062
CAS RN: 32974-89-3
M. Wt: 201.067
InChI Key: YIGGCBMLJHRCBB-UHFFFAOYSA-N
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Description

“Pyrazine, 2-(1-bromoethyl)-3-methyl-” is a chemical compound with unique properties. It is used in various scientific studies due to its versatility . It is ideal for synthesizing pharmaceuticals, agrochemicals, and materials for organic electronics .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “Pyrazine, 2-(1-bromoethyl)-3-methyl-”, pyrazines can be synthesized through various methods . For instance, one method involves preparing a Grignard reagent, performing an addition reaction, hydrolyzing the intermediate product, and post-processing .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyrazine, 2-(1-bromoethyl)-3-methyl-” include its molecular weight, which is 187.04 g/mol . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Corrosion Inhibition

Pyrazine derivatives, including 2-(1-bromoethyl)-3-methyl-pyrazine, have been theoretically evaluated for their potential as corrosion inhibitors. The study utilized quantum chemical calculation and molecular dynamics simulation to investigate the adsorption properties of these compounds on steel surfaces, considering global reactivity parameters and local reactive sites. The binding energy findings aligned with experimental results, suggesting these pyrazine derivatives could be effective in mitigating corrosion (Obot & Gasem, 2014).

Antimicrobial Activity

Pyrazine derivatives have also been synthesized and investigated for their antimicrobial properties. Studies have shown that certain pyrazine-based heterocycles exhibit significant antimicrobial activities against a range of microorganisms, indicating their potential use in medical and pharmaceutical applications (El‐Emary, Al-muaikel, & Moustafa, 2002).

Optoelectronic Materials

The pyrazine scaffold is crucial in organic optoelectronic materials. Research into the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, involving regio-selective amination of dihalo-pyrrolopyrazines, has shed light on their promising properties. These compounds display significant potential for application in organic optoelectronic devices due to their desirable optical and thermal properties (Meti, Lee, Yang, & Gong, 2017).

Safety and Hazards

The safety data sheet for a similar compound, 2-(1-Bromoethyl)pyridine hydrobromide, indicates that it is classified as a skin corrosive and can cause serious eye damage . It is also classified as a combustible solid .

properties

IUPAC Name

2-(1-bromoethyl)-3-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(8)7-6(2)9-3-4-10-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGGCBMLJHRCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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